molecular formula C8H8BrN3 B14899344 (3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine

(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine

Cat. No.: B14899344
M. Wt: 226.07 g/mol
InChI Key: OEKYWLKQFUYUBO-UHFFFAOYSA-N
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Description

(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a bromine atom at the 3-position and a methanamine group at the 6-position of the pyrrolo[2,3-b]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and subsequent amination using reagents like ammonia or primary amines under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolopyridines, amines, and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of (3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various cellular processes, leading to therapeutic effects in diseases like cancer . The compound’s structure allows it to interact with multiple pathways, including the PI3K/AKT/mTOR signaling pathway .

Comparison with Similar Compounds

Uniqueness: (3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the bromine atom and methanamine group enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy as a therapeutic agent .

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

(3-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine

InChI

InChI=1S/C8H8BrN3/c9-7-4-11-8-6(7)2-1-5(3-10)12-8/h1-2,4H,3,10H2,(H,11,12)

InChI Key

OEKYWLKQFUYUBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=C2Br)N=C1CN

Origin of Product

United States

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